(3Z,9Z)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
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Overview
Description
(3Z,9Z)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a dioxacyclotetradeca-diene-dione ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,9Z)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxacyclotetradeca ring: This step involves the cyclization of a suitable precursor, often through a series of condensation reactions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced via selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Methylation: Methyl groups are added through alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3Z,9Z)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological or chemical properties.
Scientific Research Applications
(3Z,9Z)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3Z,9Z)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the dioxacyclotetradeca ring system play crucial roles in these interactions, potentially affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3Z,9Z)-hexadecadienoic acid: A long-chain fatty acid with similar diene systems.
(3Z,6Z)-1,3,6-henicosatriene: Another compound with a similar diene structure but different functional groups.
Uniqueness
(3Z,9Z)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione is unique due to its specific combination of hydroxyl groups, methyl groups, and the dioxacyclotetradeca ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20O6 |
---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(3Z,9Z)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5-,8-6- |
InChI Key |
SSVNIYICRYPPEB-SFECMWDFSA-N |
Isomeric SMILES |
CC1CCC(/C=C\C(=O)OC(C(/C=C\C(=O)O1)O)C)O |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O |
Origin of Product |
United States |
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